molecular formula C22H20ClFN2O3S B3704084 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide

Cat. No.: B3704084
M. Wt: 446.9 g/mol
InChI Key: FVZSDMYEMSFZGZ-UHFFFAOYSA-N
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Description

This compound contains a sulfonyl group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms (double bonds) and two carbon atoms from other groups or molecules . It also contains a chlorophenyl group, a fluorophenyl group, and a methylbenzyl group, which are aromatic groups containing chlorine, fluorine, and a methyl group respectively .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the sulfonyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

In general, compounds containing sulfonyl groups can undergo a variety of reactions, including substitution, addition, and oxidation . The specific reactions that this compound could undergo would depend on the other groups present and the conditions of the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Compounds containing sulfonyl groups typically have strong dipole moments due to the polarity of the sulfur-oxygen bonds . They may also exhibit strong intermolecular forces, leading to higher boiling points .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could include toxicity, reactivity, and environmental hazards .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O3S/c1-16-5-4-6-17(13-16)14-26(30(28,29)19-11-9-18(23)10-12-19)15-22(27)25-21-8-3-2-7-20(21)24/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZSDMYEMSFZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(3-methylbenzyl)glycinamide

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